molecular formula C25H20N4O5 B227846 (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

Numéro de catalogue B227846
Poids moléculaire: 456.4 g/mol
Clé InChI: KKRGKFYVWCVIDE-BUHFOSPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid, also known as BIX-01294, is a small molecule inhibitor that targets G9a, a histone methyltransferase enzyme that is involved in the regulation of gene expression. BIX-01294 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.

Mécanisme D'action

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid targets G9a, a histone methyltransferase enzyme that is involved in the regulation of gene expression. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing. This compound inhibits the activity of G9a, leading to a decrease in H3K9 methylation and an increase in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and increase the expression of tumor suppressor genes. This compound has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid in lab experiments is its specificity for G9a. This compound has been shown to selectively inhibit G9a without affecting other histone methyltransferases. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.

Orientations Futures

There are several future directions for the study of (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid. One area of research is the development of more potent and selective G9a inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the effects of this compound on epigenetic regulation and gene expression are still being studied, and further research is needed to fully understand the mechanisms underlying its biological effects.

Méthodes De Synthèse

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 2-aminobenzimidazole, which is then reacted with 2-bromoacetophenone to form 2-(1-benzimidazol-2-yl)-1-phenylethanone. This intermediate is then reacted with 4-(hydroxymethyl)aniline to form the final product, this compound.

Applications De Recherche Scientifique

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propriétés

Formule moléculaire

C25H20N4O5

Poids moléculaire

456.4 g/mol

Nom IUPAC

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C25H20N4O5/c30-21-8-4-1-5-17(21)15-29(22(31)13-14-23(32)33)18-11-9-16(10-12-18)24(34)28-25-26-19-6-2-3-7-20(19)27-25/h1-14,30H,15H2,(H,32,33)(H2,26,27,28,34)/b14-13+

Clé InChI

KKRGKFYVWCVIDE-BUHFOSPRSA-N

SMILES isomérique

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)/C=C/C(=O)O)O

SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)C=CC(=O)O)O

SMILES canonique

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)C=CC(=O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.